molecular formula C15H17N3S B5855805 N-(2,3-DIMETHYLPHENYL)-N'-(3-PYRIDYLMETHYL)THIOUREA

N-(2,3-DIMETHYLPHENYL)-N'-(3-PYRIDYLMETHYL)THIOUREA

Cat. No.: B5855805
M. Wt: 271.4 g/mol
InChI Key: VDCFHMZRSKJICE-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds typically contain a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-11-5-3-7-14(12(11)2)18-15(19)17-10-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCFHMZRSKJICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA can be achieved through the reaction of 2,3-dimethylaniline with 3-pyridylmethyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction is usually complete within a few hours, and the product can be purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of thiourea derivatives may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives, including N-(2,3-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA, can undergo various chemical reactions such as:

    Oxidation: Thiourea compounds can be oxidized to form urea derivatives.

    Reduction: Reduction of thiourea can lead to the formation of amines.

    Substitution: Thiourea can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.

Major Products Formed

  • Oxidation

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